1,2-Dibromo-1-chloro-1-fluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-1-chloro-1-fluoroethane is a useful research compound. Its molecular formula is C2H2Br2ClF and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
1,2-Dibromo-1-chloro-1-fluoroethane has been studied using nuclear magnetic resonance (NMR) spectroscopy. This research focused on the conformational equilibria and rates of interconversion of halogenated ethanes, including this compound. The study revealed insights into the ground-state energies of rotational isomers and the barriers to their interconversions (Weigert et al., 1970).
Liquid-Liquid Equilibria Studies
Another application involves the study of liquid-liquid equilibria for systems containing hydrogen fluoride and halogenated ethanes. This research is crucial for the design of phase separators used in the production of various materials, where this compound plays a role in the process (Kang & Lee, 1995).
Vibrational Mode Coupling and Infrared Spectroscopy
High-resolution infrared spectroscopy has been used to study the vibrational mode coupling in molecules like 1-chloro-2-fluoroethane, which relates to this compound. This research provides a deeper understanding of molecular structures and the effects of halogen substitution (Miller et al., 1995).
Synthesis of Fluoroethylated Compounds
This compound is also involved in the synthesis of fluoroethylated compounds. An efficient synthesis method has been developed using 1,2-dibromoethane, integrating it into automated preparation devices. This advancement aids in the routine synthesis of various fluoroethylated radiopharmaceuticals and compounds (Comagic et al., 2001, 2002).
Studying Solute-Solvent Interactions
The interaction between solute molecules like 1,2-disubstituted ethanes and solvents such as liquid noble gases has been investigated. This research sheds light on how conformational equilibria are affected by solute-solvent interactions, with this compound likely playing a key role in understanding these interactions (Herrebout & Veken, 1996).
Pyrolysis and Decomposition Studies
Research on the thermal decomposition of halogenated ethanes, including 1-chloro-2-fluoroethane, provides insights into the formation of alkenes and hydrogen halides. Understanding the decomposition pathways and kinetics is crucial for various industrial processes (Cadman et al., 1971).
Structural Analysis
The molecular structure of related compounds, like 1,2-difluoro-1,1,2,2-tetrachloroethane, has been examined through methods like electron diffraction. This research contributes to our understanding of the structural properties of halogenated ethanes, which is essential for various scientific and industrial applications (Iwasaki et al., 1957).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,2-dibromo-1-chloro-1-fluoroethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJBBYSXFXRKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371394 |
Source
|
Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-69-7 |
Source
|
Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.